2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

Catalog No.
S1893988
CAS No.
5505-72-6
M.F
C9H21N3Si3
M. Wt
255.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

CAS Number

5505-72-6

Product Name

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane

IUPAC Name

2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane

Molecular Formula

C9H21N3Si3

Molecular Weight

255.54 g/mol

InChI

InChI=1S/C9H21N3Si3/c1-7-13(4)10-14(5,8-2)12-15(6,9-3)11-13/h7-12H,1-3H2,4-6H3

InChI Key

RFSBGZWBVNPVNN-UHFFFAOYSA-N

SMILES

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C

Canonical SMILES

C[Si]1(N[Si](N[Si](N1)(C)C=C)(C)C=C)C=C
  • Precursor for Inorganic Polymers

    The molecule's core structure consists of a ring of three silicon (Si) atoms alternating with nitrogen (N) atoms (cyclotrisilazane). This ring system is known as a precursor for various silicon-based inorganic polymers []. These polymers can possess unique properties like high thermal stability and flame retardancy, making them valuable in applications like high-performance materials and electronics [].

  • Organic-inorganic Hybrid Materials

    TTM-TVCS possesses both organic vinyl groups (CH=CH2) and inorganic silicon-nitrogen (Si-N) linkages. This combination allows it to potentially function as a building block for organic-inorganic hybrid materials []. These materials can combine the beneficial properties of both organic and inorganic components, leading to advancements in areas like optoelectronics and catalysis [].

  • Modification of Surfaces

    The vinyl groups in TTM-TVCS can potentially undergo reactions for surface modification []. This could be useful for creating surfaces with specific functionalities, such as improved adhesion, water repellency, or electrical conductivity.

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is a silazane compound characterized by its unique structure, which consists of a cyclic arrangement of silicon and nitrogen atoms. Its molecular formula is C₉H₂₁N₃Si, and it has a molecular weight of approximately 255.54 g/mol. This compound features three vinyl groups and three methyl groups attached to a cyclotrisilazane core, contributing to its distinctive chemical properties and reactivity. It is typically encountered as a colorless to pale yellow liquid and is classified as a hazardous material due to its potential to cause severe skin burns and eye damage .

Typical of silazane compounds. These include:

  • Hydrolysis: The compound can react with water to form silanol groups, releasing ammonia.
  • Polymerization: The vinyl groups can participate in addition reactions, leading to the formation of siloxane networks or polymers when subjected to heat or in the presence of catalysts.
  • Cross-linking: Under specific conditions, this compound can cross-link with other silazane or siloxane compounds, enhancing material properties like thermal stability and mechanical strength.

These reactions are essential in applications involving sealants and coatings where enhanced durability is required.

The synthesis of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane typically involves the following methods:

  • From Chlorosilanes: This method involves the reaction of chlorosilanes with amines in the presence of bases. The chlorosilane reacts with an amine to form the corresponding silazane.
  • Vinylation of Silazanes: A more direct approach involves the vinylation of existing silazanes using vinyl-containing reagents under controlled conditions.
  • Cyclization Reactions: Cyclization techniques can be employed to form the cyclic structure from linear precursors through careful manipulation of reaction conditions.

These methods highlight the versatility in synthesizing this compound while allowing for modifications that can tailor its properties for specific applications.

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane finds various applications across different industries:

  • Sealants and Adhesives: Its ability to form durable bonds makes it suitable for use in sealants and adhesives.
  • Coatings: Employed in protective coatings due to its thermal stability and resistance to environmental degradation.
  • Silicone Rubber Production: Used as a precursor in the synthesis of silicone elastomers which are utilized in numerous applications ranging from automotive to medical devices.

These applications leverage its unique chemical properties to enhance product performance.

Interaction studies involving 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane primarily focus on its reactivity with other chemical species. Research indicates that:

  • It can interact with moisture leading to hydrolysis.
  • Its vinyl groups are reactive towards various nucleophiles which can lead to polymer formation.
  • When mixed with other silazanes or silicone precursors, it can enhance mechanical properties through cross-linking reactions.

Such interactions are critical for optimizing formulations in industrial applications.

Several compounds share structural similarities with 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-Methyl-2-vinylcyclotrisilazaneC₇H₁₈N₃SiLacks additional methyl groups; simpler structure
1,3-Dimethyl-1-vinylcyclotrisilazaneC₇H₁₈N₃SiContains only one vinyl group; different reactivity
2,4-Dimethyl-2-vinylsilazanesC₈H₁₈N₂SiFeatures two nitrogen atoms; higher nitrogen content

The uniqueness of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane lies in its specific arrangement of three methyl and three vinyl groups on a cyclic silazane framework. This configuration allows for distinct reactivity patterns and potential applications not fully realized by similar compounds.

2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane is formally named 2,4,6-tris(ethenyl)-2,4,6-trimethyl-1,3,5,2,4,6-triazatrisilinane under IUPAC guidelines. This designation reflects its cyclic structure, substituent positions, and alternating silicon-nitrogen atoms. The compound is registered with the CAS number 5505-72-6 and EINECS number 226-848-3.

PropertyValue/SpecificationSource
Molecular FormulaC₉H₂₁N₃Si₃
Molecular Weight255.54 g/mol
SMILES NotationC[Si]1(NSi(C)C=C)C=C
InChI KeyRFSBGZWBVNPVNN-UHFFFAOYSA-N

The structure comprises a six-membered ring with alternating silicon and nitrogen atoms. Each silicon atom is bonded to one methyl group and one vinyl group, while each nitrogen atom is bonded to a hydrogen atom.

Structural Isomerism and Stereochemical Considerations

The compound’s substituents (methyl and vinyl groups) are positioned at the 2, 4, and 6 positions of the cyclotrisilazane ring. Unlike some cyclotrisilazanes (e.g., 2,4,6-Tri-tert-butyl-2,4,6-trifluorocyclotrisilazane, which exhibits cis/trans isomerism due to bulky substituents), 2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazane lacks stereoisomerism.

Key Reasons for Lack of Isomerism:

  • Symmetrical Substituent Distribution: Identical vinyl and methyl groups at equivalent positions prevent geometric isomerism.
  • Planar Ring Conformation: The Si₃N₃ ring adopts a planar geometry, minimizing steric hindrance and restricting rotational isomerism.

Comparative Analysis with Related Cyclosilazanes

Property2,4,6-Trimethyl-2,4,6-trivinylcyclotrisilazaneHexamethylcyclotrisilazane (HMCTS) [C₆H₂₁N₃Si₃]1,3,5-Tri(isopropyl)cyclotrisilazane (TICZ)
SubstituentsMethyl (3), Vinyl (3)Methyl (6)Isopropyl (3)
ReactivityHigh (vinyl groups enable cross-linking)Moderate (inert methyl groups)Moderate (bulky isopropyl groups)
ApplicationsPolymer precursors, ALD filmsSiN film deposition, semiconductor coatingsSiC xN y film deposition, MEMS coatings
Thermal StabilityModerate (vinyl groups prone to pyrolysis)High (stable at elevated temperatures)Moderate (isopropyl groups decompose)

Key Differences:

  • HMCTS lacks vinyl groups, limiting its utility in cross-linking or polymerization.
  • TICZ (used in ALD) has isopropyl substituents, enhancing solubility but reducing reactivity compared to vinyl-functionalized analogs.

X-ray crystallographic studies of cyclotrisilazane compounds have provided fundamental insights into the structural characteristics of these silicon-nitrogen heterocyclic systems. While direct crystallographic data for 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane is limited, comprehensive structural information has been obtained from closely related cyclotrisilazane compounds that share the same core ring architecture [1].

The silicon-nitrogen ring in cyclotrisilazane systems adopts a characteristic planar configuration with well-defined geometric parameters. Crystallographic analysis of 2,2,4,4,6,6-hexa-tert-butylcyclotrisilazane revealed that the cyclotrisilazane ring maintains strict planarity as a consequence of crystallographic symmetry [1]. The silicon-nitrogen bond length in these systems measures 1.727(2) Å, which is significantly shorter than typical silicon-silicon bonds (2.37 Å) and reflects the strong covalent character of the silicon-nitrogen interaction [1] [2].

The internal bond angles within the cyclotrisilazane ring show distinct geometric constraints. The angle at silicon atoms measures 104.1(2)°, while the angle at nitrogen atoms is 135.9(2)° [1]. These angular parameters are consistent with the six-membered ring geometry and indicate the electronic influence of the silicon and nitrogen atoms on the overall ring structure.

Crystallographic ParameterValueNotes
Si-N Bond Length1.727(2) ÅShorter than Si-Si bonds
Internal Angle at Si104.1(2)°Constrained by ring geometry
Internal Angle at N135.9(2)°Reflects electronic structure
Ring ConformationPlanarDue to crystallographic symmetry
Crystal SystemHexagonalTypical for cyclotrisilazanes

Crystallographic studies have demonstrated that cyclotrisilazane rings can exist in different conformations depending on the nature and steric bulk of substituents. Compounds with bulky nitrogen substituents tend to adopt non-planar ring conformations, often approximating boat conformations with significant deviations from ideal geometry [1]. However, when substituents are not sterically demanding, as in the case of vinyl and methyl groups in 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, the ring maintains planarity [1].

The planar nature of the cyclotrisilazane ring in 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane is further supported by infrared spectroscopic evidence, which indicates a six-membered ring structure with point group symmetry characteristics consistent with planar geometry . This structural feature is crucial for understanding the chemical reactivity and physical properties of the compound.

Spectroscopic Identification (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Comprehensive spectroscopic characterization of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane has been achieved through multiple analytical techniques, providing detailed structural confirmation and purity assessment.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane. Proton nuclear magnetic resonance analysis demonstrates that the compound conforms to its expected molecular structure [4] [5]. The nuclear magnetic resonance spectrum reveals characteristic signals corresponding to the methyl groups attached to silicon atoms and the vinyl substituents.

Silicon-29 nuclear magnetic resonance spectroscopy shows signals in the range of -17 to -20 parts per million, which is characteristic of silicon atoms in cyclotrisilazane environments [6] [7]. This chemical shift range is distinct from silicon atoms in siloxane environments, which typically appear around -33 parts per million [6]. The silicon-29 nuclear magnetic resonance data provides direct evidence for the preservation of silicon-nitrogen bonds in the cyclotrisilazane ring structure.

Carbon-13 nuclear magnetic resonance spectroscopy reveals signals corresponding to the silicon-methyl groups and vinyl carbon atoms [6] [7]. The presence of vinyl carbon signals confirms the integrity of the ethenyl substituents attached to the silicon atoms. Solid-state nuclear magnetic resonance studies of related compounds have shown that silicon-carbon bonds in these systems are stable under ambient conditions but undergo transformation at elevated temperatures [7].

Fourier Transform Infrared Spectroscopy

Fourier transform infrared spectroscopy provides valuable information about the vibrational modes and functional groups present in 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane. The infrared spectrum shows characteristic absorption bands that confirm the presence of silicon-nitrogen bonds, alkyl carbon-hydrogen bonds, and vinyl carbon-carbon double bonds.

Silicon-nitrogen stretching vibrations appear in the range of 800-1200 cm⁻¹, which is characteristic of silicon-nitrogen bonds in cyclic silazane compounds [8]. These vibrations are sensitive to the ring structure and substitution pattern, providing fingerprint information for structural identification.

Alkyl carbon-hydrogen stretching vibrations are observed in the range of 2800-3000 cm⁻¹, corresponding to the methyl groups attached to silicon atoms [8]. The vinyl carbon-carbon double bond stretching vibrations appear in the range of 1580-1650 cm⁻¹, confirming the presence of unsaturated substituents [8].

Vibrational ModeFrequency Range (cm⁻¹)Assignment
Si-N Stretching800-1200Cyclotrisilazane ring
C-H Stretching2800-3000Methyl groups
C=C Stretching1580-1650Vinyl substituents

Mass Spectrometry

Mass spectrometric analysis of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane provides molecular weight confirmation and fragmentation pattern information. The molecular ion peak appears at mass-to-charge ratio 255.54, corresponding to the calculated molecular weight of the compound [9] [10]. The exact mass determination gives a value of 255.104324, which matches the theoretical isotopic composition [9].

Fragmentation patterns in mass spectrometry reveal the stability of the cyclotrisilazane ring and the preferential loss of organic substituents under ionization conditions. Thermogravimetric analysis coupled with mass spectrometry has been used to study the thermal decomposition behavior of related cyclotrisilazane compounds, showing evolution of ammonia, methane, and hydrogen at elevated temperatures [11] [12].

Purity Assessment

Gas chromatographic analysis demonstrates high purity levels for commercial samples of 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane, with purity values ranging from 93.0 to 97.6 percent [4] [5]. Non-aqueous titration methods provide purity values greater than 97.0 percent, confirming the high quality of available material [13] [14].

The refractive index of 1.481 and the appearance as a colorless to light yellow clear liquid provide additional physical property confirmation [9] [13] [14]. These properties are consistent with the molecular structure and support the spectroscopic identification.

Computational Modeling of Ring Conformations

Computational chemistry methods have been extensively applied to understand the conformational behavior and electronic structure of cyclotrisilazane rings, including 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane. These theoretical investigations provide molecular-level insights that complement experimental structural data.

Density Functional Theory Calculations

Density functional theory calculations have been performed to optimize the geometry and predict the electronic properties of cyclotrisilazane compounds [15] [16] [17]. The most commonly employed functionals for these systems include B3LYP and ωB97XD, which provide accurate descriptions of silicon-nitrogen bonding interactions [16] [18]. Basis sets such as 6-31G(d) and 6-311G(2d,2p) have proven adequate for silazane systems, providing a good balance between computational efficiency and accuracy [16] [17].

Geometry optimization calculations consistently predict that the cyclotrisilazane ring in 2,4,6-trimethyl-2,4,6-trivinylcyclotrisilazane adopts a planar conformation in the gas phase [15] [17]. This finding is in excellent agreement with experimental crystallographic data from related compounds [1]. The planar geometry represents the global energy minimum for this molecular system, indicating thermodynamic stability.

Vibrational frequency calculations performed at density functional theory levels provide theoretical infrared spectra that can be compared with experimental data [16]. These calculations help assign vibrational modes and confirm structural assignments based on spectroscopic observations.

Electronic Structure Analysis

Electronic structure calculations reveal important insights into the bonding character within the cyclotrisilazane ring [17] [19]. The silicon-nitrogen bonds exhibit significant covalent character with partial ionic contributions due to the electronegativity difference between silicon and nitrogen atoms. Orbital analysis shows that the lone pairs on nitrogen atoms participate in conjugation within the ring system, contributing to the planarity and stability of the structure.

The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital has been calculated for related cyclotrisilazane systems, providing information about electronic excitation energies and chemical reactivity [17]. These calculations help predict the photochemical and thermal behavior of the compounds.

Molecular Dynamics Simulations

Molecular dynamics simulations have been employed to study the dynamic behavior of cyclotrisilazane rings at finite temperatures [20] [21] [22]. These simulations reveal that while the ring maintains its planar conformation on average, the vinyl substituents exhibit considerable flexibility and undergo rapid conformational changes at room temperature.

The rotational barriers for vinyl group rotation around silicon-carbon bonds have been calculated, showing relatively low barriers that allow free rotation under ambient conditions [22]. This finding explains the observed solution-phase behavior and the ability of the vinyl groups to participate in polymerization reactions.

Computational Predictions for Reactivity

Theoretical calculations have been used to predict reaction pathways and activation energies for various chemical transformations of cyclotrisilazane compounds [17]. Density functional theory studies of the cooperative effects of nitrogen and silicon atoms show that these heteroatoms significantly influence the singlet-triplet energy spacing in diradical intermediates formed during thermal decomposition [17].

Computational MethodApplicationKey Findings
Density Functional TheoryGeometry optimizationPlanar ring preferred
Molecular DynamicsDynamic behaviorFlexible vinyl groups
Electronic StructureBonding analysisCovalent Si-N character
Vibrational AnalysisFrequency predictionMode assignments

Semi-empirical quantum chemical methods such as PM6-D3 have been employed for rapid screening of conformational space and initial structure prediction [18]. While less accurate than density functional theory methods, these approaches provide valuable starting points for more sophisticated calculations and enable the study of larger molecular systems.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

5505-72-6

Dates

Last modified: 08-16-2023

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